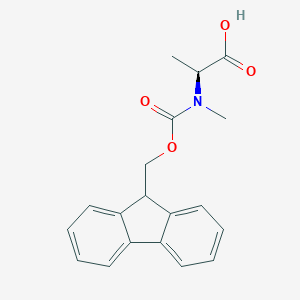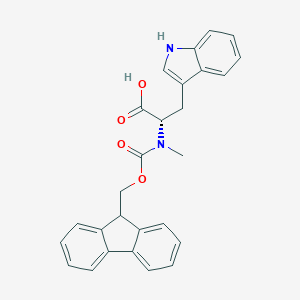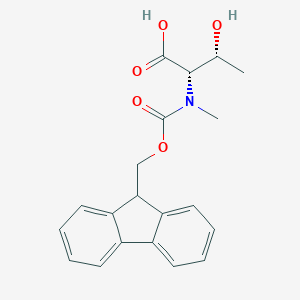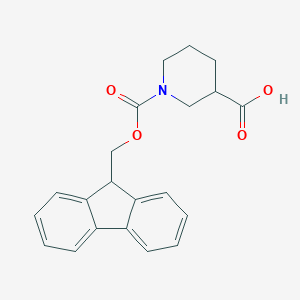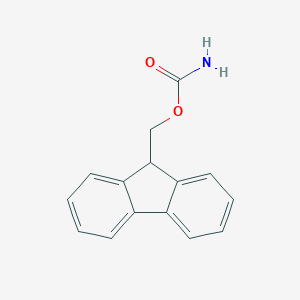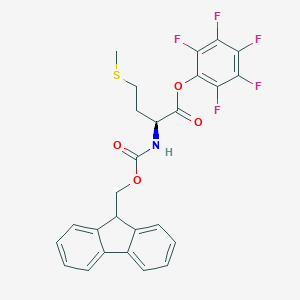
Fmoc-4-氨基-L-苯丙氨酸
描述
Fmoc-4-Amino-L-phenylalanine is a chemical compound with the molecular formula C24H22N2O4 . It is used in research and development .
Synthesis Analysis
The synthesis of Fmoc-4-Amino-L-phenylalanine involves the hydrogenation and protection of the amine with an Fmoc-NHS ester, followed by the deprotection of the phosphonate . A new synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine protected under di-tert-butyl or dimethyl phosphonate forms (Fmoc-Pmp (OR) 2), suitable for solid phase peptide synthesis is also described .Molecular Structure Analysis
The molecular structure of Fmoc-4-Amino-L-phenylalanine is represented by the molecular formula C24H22N2O4 . The structure is determined by various physical and chemical properties, which are influenced by the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine .Chemical Reactions Analysis
The chemical reactions involving Fmoc-4-Amino-L-phenylalanine are complex and involve various factors. The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .Physical And Chemical Properties Analysis
Fmoc-4-Amino-L-phenylalanine is a white to off-white powder with a melting point of 150 - 180 °C (Lit.) . The optical rotation is [a]D20 = 11 to 27 ° (Lit.) .科学研究应用
Organic Synthesis and Pharmaceutical Intermediates
Fmoc-4-Amino-L-phenylalanine is utilized as an intermediate in organic synthesis and pharmaceutical production processes. Its role is crucial in the development of various chemical compounds through laboratory research and development processes .
Tissue Engineering
This compound has shown promise as a scaffold for tissue engineering due to its ability to form hydrogels with remarkable mechanical rigidity. It supports cell adhesion, which is essential for creating viable tissue constructs .
Antibacterial Activity
Research has indicated that Fmoc-4-Amino-L-phenylalanine possesses antibacterial activity, which is associated with its surfactant-like properties. This makes it a potential candidate for developing new antibacterial agents .
Hydrogel Formation
The self-assembly and hydrogel formation ability of Fmoc-amino acids, including Fmoc-4-Amino-L-phenylalanine, allow for the creation of various biofunctional hydrogel materials in aqueous media. These materials have potential applications in biomedical fields .
安全和危害
In terms of safety and hazards, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eye should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
The future directions of Fmoc-4-Amino-L-phenylalanine research could involve the exploration of its self-assembly and hydrogel formation ability. It has been found that the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability . This opens up new areas of research relating the concentration dependent increase in specific rotation to the size and shape of aggregates formed by the surfactants .
作用机制
Target of Action
Fmoc-4-Amino-L-phenylalanine, also known as Fmoc-4-Phe, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . The compound’s antibacterial activity is specific to these bacteria due to their ability to cross the bacterial membrane .
Mode of Action
Fmoc-4-Phe interacts with its targets by crossing the bacterial membrane and exerting its antimicrobial properties . The compound’s weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane . When combined with a gram-negative specific antibiotic like aztreonam (azt), fmoc-4-phe displays antibacterial activity against both gram-positive and gram-negative bacteria .
Biochemical Pathways
It is known that the compound’s antibacterial activity is associated with its surfactant-like properties . The collective action of different non-covalent interactions plays a role in making Fmoc-4-Phe form a hydrogel .
Pharmacokinetics
One study provides insights into the compound’s pharmacokinetic and pharmacodynamic properties, indicating that fmoc-4-phe displayed favorable oral bioavailability and in-vivo tolerance .
Result of Action
The primary result of Fmoc-4-Phe’s action is its antibacterial activity against Gram-positive bacteria, including MRSA . It reduces the bacterial load both in vitro and in skin wound infections of mice . The compound’s antibacterial activity is predominantly due to its release from the hydrogel .
Action Environment
The action of Fmoc-4-Phe can be influenced by environmental factors. For instance, the compound’s ability to form a hydrogel is affected by factors such as pH and buffer ions . Furthermore, the compound’s antibacterial activity can be enhanced when combined with other antibiotics, as seen in the case of aztreonam .
属性
IUPAC Name |
(2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALNSJHHRPSUDO-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427200 | |
| Record name | Fmoc-4-Amino-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-Amino-L-phenylalanine | |
CAS RN |
95753-56-3 | |
| Record name | Fmoc-4-Amino-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-4-Amino-L-phenylalanine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR3QK6R4XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









